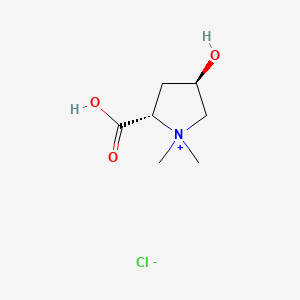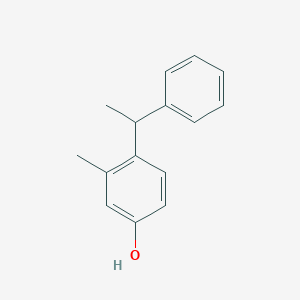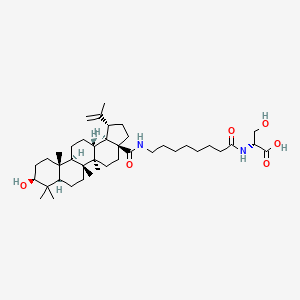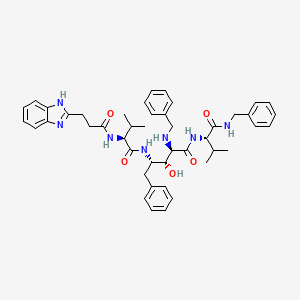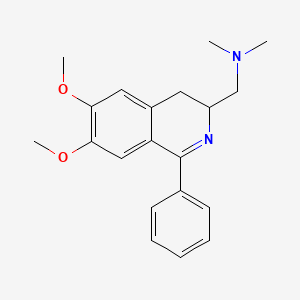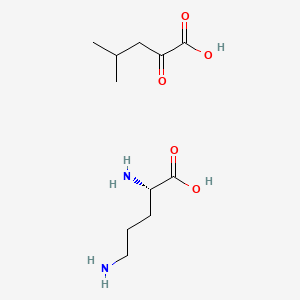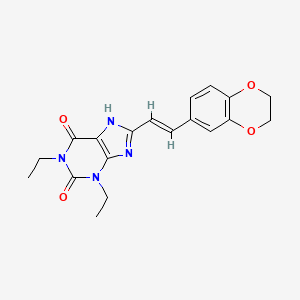![molecular formula C27H38N2O7 B12725722 3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 154336-14-8](/img/structure/B12725722.png)
3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer is a type of polyurethane that combines polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate). This polymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it suitable for various applications in the medical, industrial, and environmental fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer typically involves the following steps:
Polymerization of Caprolactone: Caprolactone is polymerized using a catalyst such as stannous octoate to form polycaprolactone.
Reaction with Dipropylene Glycol: Polycaprolactone is then reacted with dipropylene glycol under controlled conditions to form a prepolymer.
Addition of Methylenebis(phenyl isocyanate): The prepolymer is further reacted with methylenebis(phenyl isocyanate) to form the final polyurethane polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors and precise control of temperature and pressure to ensure consistent quality and properties. The process may also include additional steps such as purification and stabilization to enhance the polymer’s performance .
Types of Reactions:
Hydrolysis: The polymer undergoes hydrolysis, especially in the presence of water, leading to the breakdown of ester bonds in polycaprolactone.
Oxidation: The polymer can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.
Substitution: The isocyanate groups in methylenebis(phenyl isocyanate) can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Produces polycaprolactone oligomers and dipropylene glycol.
Oxidation: Produces carbonyl compounds and other oxidized derivatives.
Substitution: Produces substituted urethanes and other derivatives.
Aplicaciones Científicas De Investigación
Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functional materials and composites.
Biology: Employed in tissue engineering and regenerative medicine due to its biocompatibility and biodegradability.
Medicine: Utilized in drug delivery systems, wound healing, and medical implants.
Industry: Applied in the production of coatings, adhesives, and elastomers for various industrial applications
Mecanismo De Acción
The polymer exerts its effects through several mechanisms:
Biodegradation: The ester bonds in polycaprolactone are hydrolyzed by enzymes or water, leading to the gradual breakdown of the polymer.
Mechanical Properties: The polymer’s mechanical strength and flexibility are attributed to the interactions between polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate).
Biocompatibility: The polymer’s biocompatibility is due to its non-toxic degradation products and its ability to support cell attachment and proliferation.
Comparación Con Compuestos Similares
- **Poly(lactic-co-gly
Poly(lactic acid): Another biodegradable polymer used in medical and environmental applications.
Poly(glycolic acid): Known for its high strength and biodegradability, often used in medical sutures.
Propiedades
Número CAS |
154336-14-8 |
|---|---|
Fórmula molecular |
C27H38N2O7 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
3-(3-hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H14O3.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-3-1-5-9-6-2-4-8;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;7-8H,1-6H2;1-5H2 |
Clave InChI |
GSOYLJHOEWCFFV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(CO)COCCCO |
Números CAS relacionados |
154336-14-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



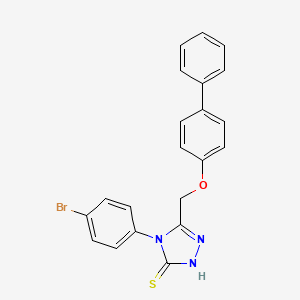
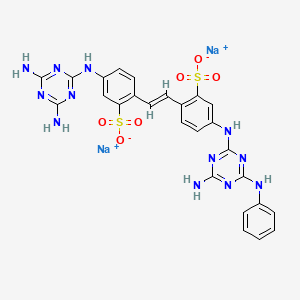
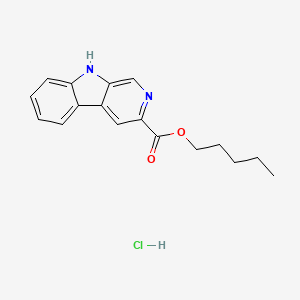
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
